(2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hepta-2,5-dienal
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. The presence of multiple double bonds (indicated by ‘E’ and ‘Z’ in the name) suggests that it’s an alkene. The ‘E’ and ‘Z’ denote the stereochemistry of the double bonds, following the Cahn-Ingold-Prelog (CIP) rules . The compound also contains hydroxyl groups (indicated by ‘hydroxy’ in the name), suggesting that it’s also an alcohol.
Molecular Structure Analysis
The compound’s name provides some information about its molecular structure. The ‘E’ and ‘Z’ notations indicate the configurations of the double bonds, based on the CIP priority rules . The ‘(1R,2R,3R,5S)’ notation indicates the configuration of the chiral centers in the cyclopentyl ring .Scientific Research Applications
Isolation and Characterization in Medicinal Compounds
One study focused on the isolation, characterization, and enantiospecific synthesis of a structurally similar compound, used as an impurity in the preparation of Tafluprost, an antiglaucoma agent. This impurity demonstrated potential anti-glaucoma properties in docking studies (Jaggavarapu et al., 2020).
Natural Compound Extraction and Analysis
Another research area involves the extraction and analysis of similar compounds from natural sources, like Zingiber officinale (ginger). Compounds structurally related to (2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hepta-2,5-dienal have been isolated and their structures elucidated (Ma et al., 2004).
Synthetic Chemistry Applications
The compound's relevance extends to synthetic chemistry, where similar compounds have been used in the formation of 7-substituted bicyclo heptene and heptadiene derivatives, contributing to advancements in organic synthesis and chemical reactions (Nzabamwita et al., 1989).
Biomarker Studies in Medical Research
Studies also involve the use of similar compounds as biomarkers. For instance, a urinary metabolite structurally related to this compound has been used as a biomarker for oxidative damage and inflammation in studies on cigarette smokers, providing insights into biological processes affected by smoking (Carmella et al., 2019).
properties
CAS RN |
62410-84-8 |
---|---|
Product Name |
(2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hepta-2,5-dienal |
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hepta-2,5-dienal |
InChI |
InChI=1S/C20H32O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h5-6,8-9,12-14,16-20,22-24H,2-4,7,10-11,15H2,1H3/b8-5-,9-6+,13-12+/t16-,17+,18+,19-,20+/m0/s1 |
InChI Key |
KBFCVOAVUKWCPS-YNNPMVKQSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\C/C=C/C=O)O)O)O |
SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCC=CC=O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCC=CC=O)O)O)O |
synonyms |
PGF2α 1,11-lactone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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